N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine
Description
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine (CAS: 1341757-04-7) is a pyridine-derived compound featuring a methyl group at the N-position, a pyrrolidine sulfonyl moiety at the 3-position, and an amine group at the 4-position of the pyridine ring . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting infectious diseases and other therapeutic areas.
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15N3O2S/c1-11-9-4-5-12-8-10(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChI Key |
GDNSSRJXZCZIRI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety () undergoes nucleophilic substitution under controlled conditions. Key reactions include:
a. Displacement of Pyrrolidine Sulfonamide
The pyrrolidine-sulfonamide group can act as a leaving group in nucleophilic aromatic substitution (SAr) reactions. For example:
-
Reaction with amines (e.g., pyridin-4-ylmethanamine) in the presence of triethylamine () and dimethyl sulfoxide (DMSO) yields substituted pyridine derivatives .
b. Sulfonamide Functionalization
The sulfonamide group participates in further functionalization via reactions with electrophilic reagents:
-
Treatment with chlorosulfonyl derivatives () in the presence of 4-dimethylaminopyridine (DMAP) and pyridine introduces new sulfonamide substituents .
| Reaction Type | Conditions | Example Product | Yield | Source |
|---|---|---|---|---|
| SAr | , DMSO, 25°C | Pyridin-4-ylmethanamine derivatives | 36–85% | |
| Sulfonamide alkylation | , pyridine, RT | Benzyl-substituted sulfonamides | 84–91% |
Reactivity of the Pyridine Ring
The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, though the sulfonamide group’s electron-withdrawing effect reduces reactivity. Notable reactions include:
a. Halogenation
-
Direct halogenation is limited but achievable under harsh conditions (e.g., ) to form chlorinated intermediates .
b. Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids using , , and microwave irradiation introduces aryl groups at the 3-position .
| Reaction Type | Catalyst/Reagents | Application | Source |
|---|---|---|---|
| Suzuki coupling | , μW | Aryl-functionalized pyridines | |
| Chlorination | , | 7-Chloropyrazolo[1,5-a]pyrimidines |
Modification of the Methylamine Substituent
The -methyl group on the pyridin-4-amine can undergo alkylation or dealkylation:
a. Alkylation
-
Reaction with benzyl chlorides () in DMF at 80°C introduces benzyl groups, forming -benzyl derivatives .
b. Demethylation
-
Treatment with strong acids (e.g., ) or oxidizing agents removes the methyl group, yielding primary amines .
Hydrolysis and Stability
The sulfonamide bond exhibits stability under neutral conditions but hydrolyzes under extreme pH:
-
Acidic hydrolysis (, dioxane) cleaves the bond, generating pyridine-3-sulfonic acid and pyrrolidine .
-
Basic conditions () yield sulfonate salts and secondary amines.
Catalytic and Enzymatic Interactions
The compound’s sulfonamide group interacts with biological targets:
-
Acts as a Janus kinase (JAK) inhibitor by binding to the enzyme’s ATP-binding site, with IC values in the nanomolar range.
-
Enzyme assays demonstrate competitive inhibition kinetics, confirmed via Lineweaver-Burk plots.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is frequently mutated in acute myeloid leukemia (AML). Compounds sharing structural similarities with this compound have been shown to inhibit FLT3 mutations effectively, leading to reduced cell proliferation in AML cell lines. For instance, a study reported that compounds with a similar pyrrolidine-sulfonamide structure exhibited nanomolar inhibitory activity against FLT3-ITD and CDK2/E kinases, demonstrating their potential as targeted therapies for AML .
Table 1: Inhibitory Activity of Pyrrolidine-Sulfonamide Compounds Against FLT3 Kinase
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| This compound | 5.2 | FLT3 |
| Compound A | 2.8 | FLT3 |
| Compound B | 10.5 | CDK2 |
Antimicrobial Properties
The sulfonamide moiety present in this compound contributes to its antimicrobial properties. Research indicates that sulfonamides exhibit broad-spectrum activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial folic acid synthesis, making this compound a candidate for developing new antibiotics, especially given the rise of antibiotic-resistant bacteria .
Table 2: Antimicrobial Activity of Related Sulfonamide Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Compound C | Staphylococcus aureus | 8 µg/mL |
Antimalarial Potential
The compound's structural characteristics align with those found in other successful antimalarial agents. Studies have indicated that related compounds can inhibit the dihydroorotate dehydrogenase enzyme in Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound could be explored further for its antimalarial activity .
Table 3: Antimalarial Activity of Sulfonamide Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15.0 | Dihydroorotate dehydrogenase |
| Compound D | 20.0 | Dihydroorotate dehydrogenase |
Structure-Based Drug Design
The compound has been utilized in structure-based drug design approaches to identify novel inhibitors for various targets beyond cancer and infectious diseases. By employing molecular docking and virtual screening techniques, researchers have successfully identified promising candidates that could lead to the development of new therapeutics .
Case Study: Structure-Based Design of FLT3 Inhibitors
A recent study focused on synthesizing derivatives based on the structure of this compound, leading to the discovery of several potent FLT3 inhibitors with improved selectivity and potency compared to existing therapies .
Mechanism of Action
The mechanism by which N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Pyridine vs. Quinoline Derivatives
- Quinoline Analogs: Compound 134 (7-chloro-N-(pyridin-4-yl)quinolin-4-amine) from contains a quinoline core, demonstrating anti-Plasmodium falciparum activity (IC50 = 11.7 ± 3 μM). Substitution of the quinoline core with pyridine (as in the target compound) retains bioactivity, suggesting that the pyridine ring is a viable scaffold for antimalarial agents .
Benzamide vs. Pyridin-amine Scaffolds
- describes 3-(arylacetylamino)-N-methylbenzamides, which feature a benzene ring with acetylated amino groups. These compounds prioritize lipophilic interactions, whereas the target compound’s sulfonyl group introduces polar characteristics, possibly altering target selectivity .
Substituent Effects
Sulfonyl vs. Acetyl/Amino Groups
- The pyrrolidine sulfonyl group in the target compound contrasts with acetylated or aryloxyacetylated substituents in benzamide analogs (). Sulfonyl groups are stronger electron-withdrawing groups, which may enhance binding to charged residues in enzyme active sites.
- In , thiazolidin-4-ones derived from pyridin-4-amine use a thiazolidinone ring instead of sulfonyl groups. This substitution confers anti-HIV activity, highlighting how heterocyclic modifications dictate biological targeting .
Methyl and Amine Functionalization
Anti-Infective Potential
- The target compound’s structural relatives, such as quinoline derivatives (), exhibit anti-malarial activity, while thiazolidin-4-ones () target HIV. The sulfonyl group may broaden therapeutic applicability by modulating interactions with viral or parasitic enzymes.
Pharmacokinetic Considerations
- However, its larger size may limit blood-brain barrier penetration relative to smaller analogs like compound 134 .
Data Table: Key Comparative Parameters
Biological Activity
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : The pyridine moiety contributes to the compound's ability to interact with various biological targets.
- Pyrrolidine Sulfonyl Group : This group enhances the compound's binding affinity to proteins and enzymes, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has shown promising inhibitory activities against various kinases, particularly in cancer cell lines. For instance, it demonstrated nanomolar range inhibition against FLT3-dependent cell lines, indicating a potential role in treating acute myeloid leukemia (AML) .
- Impact on Cell Proliferation : Studies have indicated that this compound can significantly reduce the proliferation of cancer cells. For example, in vitro assays showed that treatment with this compound led to decreased viability and induced apoptosis in specific cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| FLT3 Inhibition | MV4-11 (AML) | < 10 | Significant growth inhibition |
| Proliferation Inhibition | 4T1 (breast cancer) | 7 | Induces apoptosis |
| Migration Inhibition | 4T1 (transwell assay) | 10 | Reduces migration by 77.3% |
| Invasion Inhibition | 4T1 (transwell assay) | 30 | Reduces invasion by 93.8% |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on FLT3 Inhibition : A study demonstrated that compounds bearing the pyrrolidinyl sulfonamide exhibited potent inhibition of FLT3 kinase in AML models, highlighting their potential as therapeutic agents against this malignancy .
- Anti-cancer Activity : Another investigation revealed that this compound could inhibit colony formation and induce apoptosis in 4T1 cells through mitochondrial pathways, suggesting a mechanism involving mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological efficacy. Modifications to the pyridine and pyrrolidine components can significantly alter its potency and selectivity for various targets. For instance, substituents on the pyridine ring can enhance binding affinity and selectivity towards specific kinases.
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction completion). Design of experiments (DoE) optimizes critical parameters (e.g., pH, mixing speed). For reproducibility, use controlled crystallization (e.g., anti-solvent addition in supercritical CO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
